N,N'-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine
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Overview
Description
N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine: is a synthetic organic compound characterized by the presence of two 2,4-dichlorobenzylidene groups attached to a 1,4-phenylenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzylidene groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore the potential of N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine varies depending on its application. In antimicrobial studies, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, it is thought to induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
- N,N’-Bis-(2,4-dichlorobenzylidene)-ethylenediamine
- N,N’-Bis-(2,4-dichlorobenzylidene)-o-phenylenediamine
- N,N’-Bis-(2,4-dichlorobenzylidene)-m-phenylenediamine
Comparison: N,N’-Bis-(2,4-dichlorobenzylidene)-1,4-phenylenediamine is unique due to its specific substitution pattern on the benzylidene groups and the 1,4-phenylenediamine core. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the 1,4-phenylenediamine core provides a more rigid and planar structure, which can influence its binding interactions with metal ions and biological targets.
Properties
Molecular Formula |
C20H12Cl4N2 |
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Molecular Weight |
422.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-15-3-1-13(19(23)9-15)11-25-17-5-7-18(8-6-17)26-12-14-2-4-16(22)10-20(14)24/h1-12H |
InChI Key |
JBHMQYZEBPHEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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